

Spectral Analysis of 1-Benzofuran-2,3-dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzofuran-2,3-dicarboxylic acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of **1-benzofuran-2,3-dicarboxylic acid** and related heterocyclic dicarboxylic acids. Due to the limited availability of direct experimental data for **1-benzofuran-2,3-dicarboxylic acid**, this guide presents expected spectral characteristics inferred from its monocarboxylic acid analogues, 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid, alongside experimental data for furan-2,3-dicarboxylic acid, thiophene-2,3-dicarboxylic acid, and pyrrole-2,3-dicarboxylic acid. This comparative approach allows for a deeper understanding of the structural and electronic properties of these compounds, which is crucial for their application in research and drug development.

Comparative Spectral Data

The following tables summarize the key spectral data for **1-benzofuran-2,3-dicarboxylic acid** (expected) and its comparators.

Table 1: ¹H NMR Spectral Data (Expected and Experimental)

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
1-Benzofuran-2,3-dicarboxylic acid (Expected)	DMSO-d ₆	-7.5-8.0 (m, 4H, Ar-H), ~13.0 (br s, 2H, COOH)
Furan-2,3-dicarboxylic acid	DMSO-d ₆	6.87 (d, 1H), 7.90 (d, 1H)[1]
Thiophene-2,3-dicarboxylic acid	Not Specified	No specific shifts available in search results.
Pyrrole-2,3-dicarboxylic acid	Not Specified	No specific shifts available in search results.

Table 2: ^{13}C NMR Spectral Data (Expected and Experimental)

Compound	Solvent	Chemical Shift (δ , ppm)
1-Benzofuran-2,3-dicarboxylic acid (Expected)	DMSO-d ₆	-115-160 (Ar-C and C=C), ~165-170 (C=O)
1-Benzofuran-2-carboxylic acid	MeOD	111.5, 113.4, 122.6, 123.5, 127.1, 127.3, 146.0, 155.7, 161.0
1-Benzofuran-3-carboxylic acid	Not Specified	No specific shifts available in search results.
Furan-2,3-dicarboxylic acid	Not Specified	No specific shifts available in search results.
Thiophene-2,3-dicarboxylic acid	Not Specified	No specific shifts available in search results.
Pyrrole-2,3-dicarboxylic acid	Not Specified	No specific shifts available in search results.

Table 3: IR Spectral Data (Expected and Experimental)

Compound	Key Absorptions (cm ⁻¹)
1-Benzofuran-2,3-dicarboxylic acid (Expected)	~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C stretch)
1-Benzofuran-2-carboxylic acid	Data not specifically available in search results for the acid, but the ethyl ester shows a C=O stretch.
Furan-2,3-dicarboxylic acid esters	C=O stretching bands observed to shift upon interaction with PVC, with ortho-substituted esters showing a significant shift of 18-21 cm ⁻¹ . [2]
Thiophene-2-carboxylic acid	No specific data available in search results.
Pyrrole-2,3-diones (related structure)	C=O stretch around 1673-1684 cm ⁻¹ , N-H/O-H stretch around 3154-3291 cm ⁻¹ . [3]

Table 4: Mass Spectrometry Data (Expected and Experimental)

Compound	Ionization Mode	[M-H] ⁻ or [M+H] ⁺ (m/z)
1-Benzofuran-2,3-dicarboxylic acid (Expected)	ESI-	205
1-Benzofuran-2-carboxylic acid	ESI-MS	161
1-Benzofuran-3-carboxylic acid	GC-MS	162 (M ⁺), 145, 89 [4]
Furan-2-carboxylic acid	ESI+	113.2 (M+H) ⁺
Thiophene-2,3-dicarboxylic acid	Not Specified	Molecular Weight: 172.16 g/mol [5]
Pyrrole-2-carboxylic acid	GC-MS	m/z values of 240.0, 166.0, 241.0, 108.0 reported in one dataset. [6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the dicarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD). The choice of solvent is critical to ensure solubility and minimize interference with the analyte signals.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The acidic protons of the carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
- ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. The carbonyl carbons of the dicarboxylic acids are expected to resonate in the range of 160-180 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is commonly used.
 - KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A standard FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands for functional groups such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C stretches.

Mass Spectrometry (MS)

- Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent such as methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester form may be necessary.[7][8]
- Instrumentation:
 - ESI-MS: A mass spectrometer equipped with an ESI source is used for direct infusion or LC-MS analysis. This technique is suitable for polar and thermally labile molecules.
 - GC-MS: A gas chromatograph coupled to a mass spectrometer is used for the analysis of volatile or derivatized compounds.
- Data Analysis: Determine the molecular weight from the molecular ion peak ($[M+H]^+$ or $[M-H]^-$). Analyze the fragmentation pattern to gain structural information.

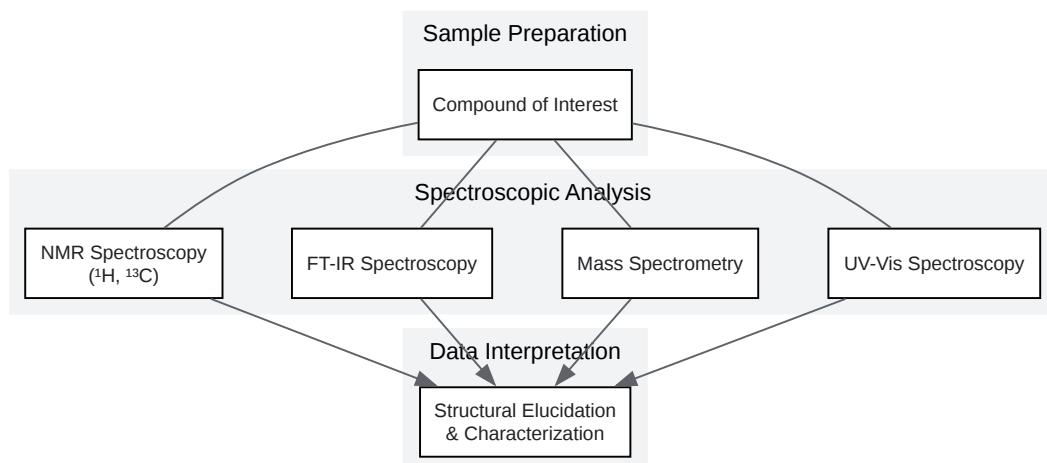
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 400 nm for aromatic compounds.[9]
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}), which corresponds to electronic transitions within the molecule. The presence of the benzofuran ring system is expected to result in characteristic absorption bands in the UV region.

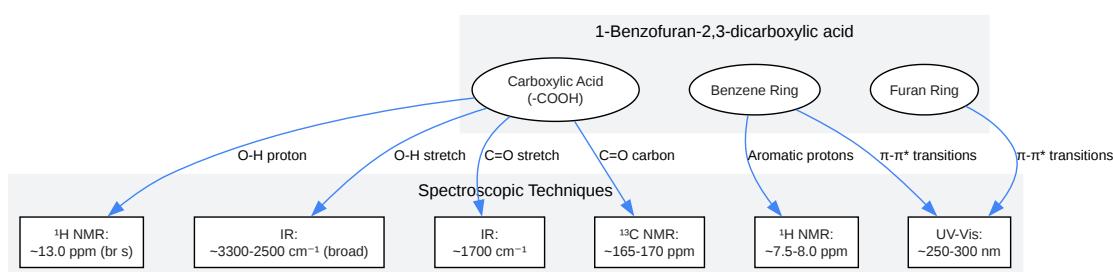
Visualizations

General Workflow for Spectral Characterization

General Workflow for Spectral Characterization



Key Functional Groups and Expected Spectral Regions



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